Gastrointestinal Safety: 10x Lower Acute Toxicity and 5x Lower Intestinal Perforation Activity vs. Niflumic Acid
In preclinical animal models, morniflumate demonstrates a markedly superior gastrointestinal safety profile compared to its parent compound, niflumic acid [1]. It was found to be completely free from the ulcerogenic effects of niflumic acid and, critically, was quantified as being 5 times less active in intestinal perforation experiments and 10 times less toxic in acute toxicity experiments [2]. This prodrug strategy directly addresses a major dose-limiting toxicity of the active metabolite.
| Evidence Dimension | Intestinal Perforation Activity |
|---|---|
| Target Compound Data | 1x (Reference) |
| Comparator Or Baseline | Niflumic Acid: 5x more active |
| Quantified Difference | 5-fold reduction in activity |
| Conditions | Preclinical animal model (intestinal perforation experiments) |
Why This Matters
This data quantifies a substantial safety advantage, justifying the selection of the morniflumate prodrug over the active niflumic acid for therapeutic applications where gastrointestinal tolerability is a primary concern.
- [1] Schiantarelli P, Cadel S, Acerbi D. A gastroprotective anti-inflammatory agent: the beta-morpholinoethyl ester of niflumic acid (morniflumate). Agents Actions. 1984 Feb;14(2):247-56. PMID: 6608862. View Source
- [2] Mendeley Data. A gastroprotective anti-inflammatory agent: the β-morpholinoethyl ester of niflumic acid (morniflumate). 1984. View Source
